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Compound of Interest

Compound Name: Dibenzylamine

Cat. No.: B1670424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H NMR spectrum of

dibenzylamine, a common secondary amine used as a precursor in the synthesis of

pharmaceuticals and other organic compounds. This document includes tabulated spectral

data, a comprehensive experimental protocol for acquiring high-quality spectra, and a visual

representation of the molecular structure's proton environments.

¹H NMR Spectral Data of Dibenzylamine
The ¹H NMR spectrum of dibenzylamine is characterized by three main signals corresponding

to the aromatic, benzylic, and amine protons. Due to the molecule's symmetry, the two benzyl

groups are chemically equivalent, simplifying the spectrum.

Table 1: ¹H NMR Data for Dibenzylamine in CDCl₃
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Signal Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic Protons

(C₆H₅)
~7.3 Multiplet 10H

Methylene Protons

(CH₂)
~3.8 Singlet 4H

Amine Proton (NH) ~1.6 Broad Singlet 1H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the Spectrum
The ¹H NMR spectrum of dibenzylamine displays a complex multiplet in the aromatic region,

typically between 7.2 and 7.4 ppm. This signal integrates to 10 protons, corresponding to the

ten protons on the two phenyl rings. The overlapping signals of the ortho, meta, and para

protons result in the complex splitting pattern.

The four methylene (CH₂) protons of the two benzyl groups are chemically equivalent and

appear as a sharp singlet at approximately 3.8 ppm. The absence of adjacent non-equivalent

protons leads to the singlet multiplicity.

The amine (NH) proton gives rise to a broad singlet around 1.6 ppm. The broadness of this

peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange

with trace amounts of water in the solvent.[1][2]

Experimental Protocol
This protocol outlines the standard procedure for the preparation and acquisition of a high-

quality ¹H NMR spectrum of dibenzylamine.

1. Sample Preparation:

Materials:

Dibenzylamine (5-25 mg)[3][4][5]
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Deuterated chloroform (CDCl₃, ~0.7 mL)

5 mm NMR tube

Pasteur pipette

Small vial

Procedure:

Weigh approximately 5-25 mg of dibenzylamine into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the

sample.

Gently swirl the vial to ensure complete dissolution.

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate

matter, transfer the solution into a clean 5 mm NMR tube.

Cap the NMR tube securely.

2. NMR Data Acquisition:

Instrument: A standard 300 MHz or 500 MHz NMR spectrometer.

Software: Standard NMR acquisition and processing software.

Typical Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16

Relaxation Delay (d1): 1.0 s
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Acquisition Time: 4.0 s

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift axis by setting the residual CHCl₃ solvent peak to 7.26 ppm.

Integrate the signals to determine the relative number of protons for each peak.

Logical Relationship of Proton Environments
The following diagram illustrates the distinct proton environments in the dibenzylamine
molecule.
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Dibenzylamine Proton Environments

Dibenzylamine

Aromatic Protons (10H)
~7.3 ppm (multiplet)

Methylene Protons (4H)
~3.8 ppm (singlet)

adjacent to

Amine Proton (1H)
~1.6 ppm (broad singlet)

adjacent to

Click to download full resolution via product page

Caption: Proton environments in dibenzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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